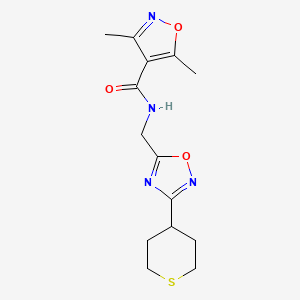![molecular formula C14H16N2O2 B3001210 methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1349171-59-0](/img/structure/B3001210.png)
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate” is a compound that belongs to the class of pyrazole-based ligands . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate” is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These ligands are capable of coordinating to the metal .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .科学的研究の応用
Hydrogen-Bonded Structures
Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate and related compounds are significant in the study of hydrogen-bonded structures. Research demonstrates their ability to form complex sheets and chains through hydrogen bonding, influencing their molecular-electronic structures. This characteristic is essential for understanding molecular interactions and crystal engineering (Portilla et al., 2007).
Corrosion Inhibition
The compound and its derivatives have been explored as potential corrosion inhibitors. A DFT study highlighted their efficiency in inhibiting corrosion, showing a relation between the compound's electronic properties and its inhibitory efficiency, confirming the experimental data (Wang et al., 2006).
Catechol Oxidase Mimetic Activity
Another application area is in mimicking the activity of catechol oxidase. Copper(I) complexes involving derivatives of the compound have demonstrated significant activity in the oxidation of catechols. These findings are relevant to understanding enzymatic processes and designing biomimetic catalysts (Santra et al., 2016).
Polymer Chemistry
In the field of polymer chemistry, 3,5-dimethyl-1H-pyrazole-1-carbodithioates, closely related to methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, have been identified as versatile RAFT agents with widespread applicability in polymerization. They offer low dispersities and high molar mass control, significantly impacting polymer synthesis (Gardiner et al., 2016).
Antibacterial and Larvicidal Activities
Studies also show that some derivatives exhibit antibacterial, antifungal, and larvicidal activities, indicating their potential as antimicrobial agents. The relationship between their structure and activity has been a focus of research (Mondal et al., 2017).
Luminescent Properties
The compound's derivatives have been investigated for their luminescent properties. Research into 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, a derivative, has revealed significant insights into its luminescent behavior and structural properties (Tang et al., 2014).
Catalytic Properties
The catalytic properties of derivatives have been a subject of interest. Studies have shown that these compounds, when complexed with copper(II), exhibit notable catalytic activities, particularly in the oxidation of catechol substrates (Boussalah et al., 2009).
将来の方向性
特性
IUPAC Name |
methyl 3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYBDGRXGCBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

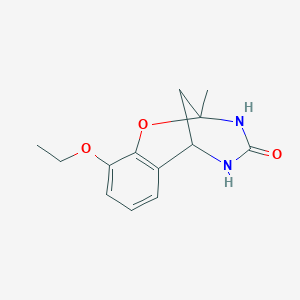
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)
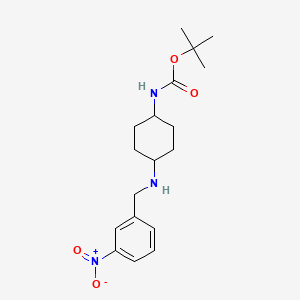
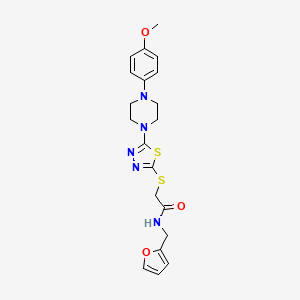
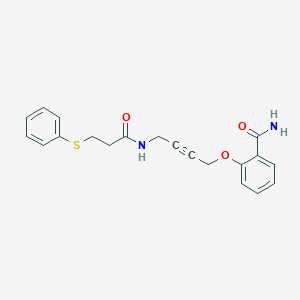
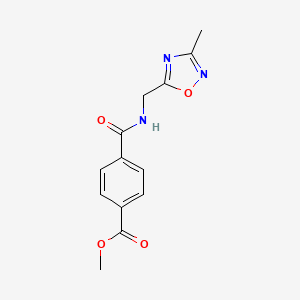
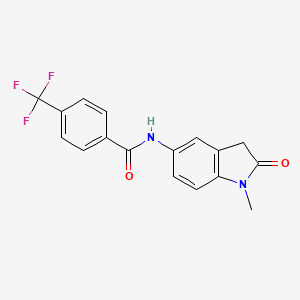
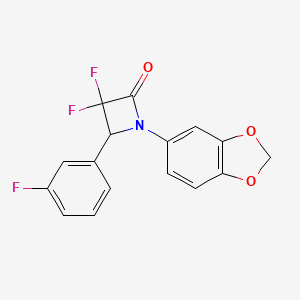

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)
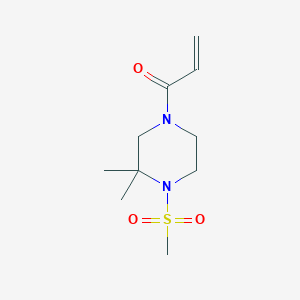
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)
